molecular formula C16H28N2O6 B13909751 2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)

2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)

Cat. No.: B13909751
M. Wt: 344.40 g/mol
InChI Key: DNOIEPJTTLAHQW-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-6-ylmethanol; hemi(oxalic acid) is a spirocyclic compound featuring a seven-membered ring system with nitrogen (aza) and oxygen (oxa) atoms arranged in a unique bicyclic structure. The hemi(oxalic acid) salt form enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis . Its spirocyclic architecture contributes to high three-dimensional (3D) complexity, which is advantageous in drug design for improving target binding and pharmacokinetic properties .

Properties

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-6-ylmethanol;oxalic acid

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*9-3-6-1-7(2-6)4-8-5-7;3-1(4)2(5)6/h2*6,8-9H,1-5H2;(H,3,4)(H,5,6)

InChI Key

DNOIEPJTTLAHQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)CO.C1C(CC12CNC2)CO.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Background

  • Compound Name: 2-Azaspiro[3.3]heptan-6-ylmethanol; hemi(oxalic acid)
  • Molecular Features: This compound is a spirocyclic amine derivative featuring a bicyclic 2-azaspiro[3.3]heptane core with a methanol substituent and forms a hemi-oxalate salt.
  • Relevance: Such spiro compounds are valuable intermediates in medicinal chemistry and organic synthesis due to their rigid bicyclic structure and functional group versatility.

Preparation Methods of 2-Azaspiro[3.3]heptan-6-ylmethanol; hemi(oxalic acid)

General Synthetic Strategy

The preparation of the target compound generally involves:

  • Construction of the spirocyclic core via cyclization reactions.
  • Introduction of the methanol substituent at the 6-position.
  • Formation of the hemi-oxalate salt by reaction with oxalic acid.

Two main synthetic pathways are reported in the literature:

  • Route A: Cyclization using bromomethyl oxetane derivatives followed by amination and deprotection steps.
  • Route B: Reductive removal of protective groups from tosylated intermediates, followed by salt formation with oxalic acid.

Detailed Synthetic Route (Based on Thieme Synthesis 2017)

Preparation of the Spirocyclic Core
  • Starting from tribromopentaerythritol, 3,3-bis(bromomethyl)oxetane is synthesized and purified by distillation.
  • Reaction of 3,3-bis(bromomethyl)oxetane with benzylamine in solvents such as 1,4-dioxane, acetonitrile, or DMF at 60 °C overnight yields N-benzyl-2-oxa-6-azaspiro[3.3]heptane.
  • Bases tested include DIPEA, K2CO3, Cs2CO3, DBU, and K3PO4, with higher substrate concentrations (100 mg/mL) showing slightly better conversion.
Deprotection to Free Amine
  • Hydrogenolysis of the benzyl protecting group is performed using 10% Pd on activated carbon under 5 bar hydrogen atmosphere in methanol with catalytic acetic acid.
  • Complete conversion is achieved after 16 hours, yielding the free base of 2-oxa-6-azaspiro[3.3]heptane.
Formation of Hemi(oxalic acid) Salt
  • The free base is treated with oxalic acid in isopropanol/water at 5 °C to precipitate the hemioxalate salt.
  • The oxalate salt is isolated by filtration and drying.

Alternative Salt Formation and Scalability

  • Besides oxalic acid salts, sulfonate salts (e.g., p-toluenesulfonic acid salt) have been prepared to improve solubility and thermal stability.
  • Sulfonate salts show better solubility in organic solvents and wider applicability in further synthetic transformations.
  • Scale-up to multi-kilogram quantities has been reported with sulfonate salts, overcoming filtration and workup challenges encountered with magnesium salts in oxalate salt preparation.

Summary Table of Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
3,3-bis(bromomethyl)oxetane synthesis From tribromopentaerythritol, distillation (56 °C/0.10 mbar) >90% purity Purified by distillation
Amination with benzylamine Solvent: 1,4-dioxane/MeCN/DMF; Base: DIPEA, K2CO3, etc.; 60 °C overnight 60% (2 steps) Higher concentration improves conversion
Hydrogenolysis (debenzylation) 10% Pd/C, 5 bar H2, MeOH, catalytic AcOH, 16 h Quantitative Scalable to 8 g scale
Salt formation with oxalic acid Oxalic acid, iPrOH/H2O, 5 °C 81-86% Hemioxalate salt precipitates well
Salt formation with PTSA p-Toluenesulfonic acid, MeOH/MTBE 97% Improved solubility and stability

Critical Analysis of Preparation Methods

Advantages

  • The use of benzylamine and benzyl protecting groups allows for efficient synthesis and straightforward deprotection via hydrogenolysis.
  • Oxalate salt formation provides a stable crystalline form suitable for storage and further reactions.
  • Sulfonate salts offer improved solubility and thermal stability, facilitating scale-up and downstream chemistry.

Challenges

  • Filtration of magnesium salts generated during reductive deprotection with magnesium turnings is cumbersome and limits scalability.
  • Oxalate salts exhibit poor solubility in many solvents, restricting their use in some synthetic applications.
  • Side reactions such as formation of bis(benzylaminomethyl)oxetane can reduce yields.

Improvements

  • Replacing tosyl protective groups with benzyl groups improves deprotection efficiency.
  • Exploring alternative acid salts (e.g., sulfonates) enhances solubility and handling.
  • Optimizing reaction concentrations and solvent systems increases conversion and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The spirocyclic framework allows for substitution reactions at various positions, leading to functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the spirocyclic framework .

Scientific Research Applications

2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) involves its interaction with molecular targets through its rigid spirocyclic structure. This rigidity can enhance the selectivity and efficiency of binding to biological targets, potentially leading to pronounced biological activity. The specific pathways and molecular targets involved depend on the context of its application, such as drug design or material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Frameworks

6,6-Difluoro-1-azaspiro[3.3]heptane; hemi(oxalic acid)
  • Molecular Formula: C₇H₉F₂NO₄ .
  • Key Features: Fluorine substituents at the 6-position increase electronegativity and metabolic stability compared to the non-fluorinated parent compound. The hemi(oxalic acid) salt improves aqueous solubility.
  • Applications : Used in research for exploring fluorine’s impact on bioactivity and ADME (Absorption, Distribution, Metabolism, Excretion) properties .
2-Oxa-6-azaspiro[3.3]heptane oxalate (2:1)
  • Molecular Formula : C₁₂H₂₀N₂O₆ .
  • Key Features : Contains two oxalate molecules per spirocyclic unit, enhancing crystallinity and thermal stability. The oxa (oxygen) substitution alters electronic properties compared to nitrogen-dominant analogs.
  • Applications: Utilized in drug development for its ability to mimic pipecolic acid, a natural amino acid derivative .
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate
  • Molecular Formula : C₉H₁₆N₂O₅ .
  • Key Features : An ethanamine side chain introduces a primary amine group, enabling covalent conjugation to drug molecules. The oxalate salt improves formulation compatibility.
  • Applications : Intermediate for antibody-drug conjugates (ADCs) and protease inhibitors .

Functional Derivatives and Bioisosteres

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
  • Molecular Formula: C₈H₁₁NO₃ .
  • Key Features : A larger spiro system (3.5 instead of 3.3) increases conformational flexibility. The carboxylic acid group enhances hydrogen-bonding capacity.
  • Applications : Bioisostere for pipecolic acid in local anesthetics like Bupivacaine, improving water solubility and reducing toxicity .
8-Oxa-2-azaspiro[4.5]decane oxalate (2:1)
  • Molecular Formula : C₁₄H₂₄N₂O₈ .
  • Applications : Explored in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Solubility (mg/mL) Key Applications
2-Azaspiro[3.3]heptan-6-ylmethanol; hemi(oxalic acid) C₇H₁₁NO₅ Spirocyclic, methanol, oxalate 25.8 (pH 7.4) Pharmaceutical intermediates
6,6-Difluoro-1-azaspiro[3.3]heptane; hemi(oxalic acid) C₇H₉F₂NO₄ Spirocyclic, fluorine 18.3 (pH 7.4) Metabolic stability studies
2-Oxa-6-azaspiro[3.3]heptane oxalate (2:1) C₁₂H₂₀N₂O₆ Spirocyclic, oxalate (2:1) 32.1 (pH 7.4) Crystallization studies
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid C₈H₁₁NO₃ Spirocyclic, carboxylic acid 12.9 (pH 7.4) Anesthetic modifications

Degradation and Stability Considerations

Oxalic acid plays a dual role: as a stabilizer in salt forms and as a degradation agent in environmental conditions. While hemi(oxalic acid) salts enhance shelf-life, free oxalic acid can degrade spirocyclic compounds via Fenton-like reactions under UV light . This contrasts with fluorinated analogs, where fluorine’s electron-withdrawing effects reduce susceptibility to oxidative degradation .

Biological Activity

2-Azaspiro[3.3]heptan-6-ylmethanol; hemi(oxalic acid) is a unique spirocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its rigid structure and specific functional groups make it a subject of interest for various biological applications.

PropertyValue
Molecular FormulaC16H28N2O6
Molecular Weight344.40 g/mol
IUPAC Name2-azaspiro[3.3]heptan-6-ylmethanol; oxalic acid
InChIInChI=1S/2C7H13NO.C2H2O4/c29-3-6-1-7(2-6)4-8-5-7;3-1(4)2(5)6/h26,8-9H,1-5H2;(H,3,4)(H,5,6)
InChI KeyDNOIEPJTTLAHQW-UHFFFAOYSA-N
Canonical SMILESC1C(CC12CNC2)CO.C1C(CC12CNC2)CO.C(=O)(C(=O)O)O

The biological activity of 2-Azaspiro[3.3]heptan-6-ylmethanol; hemi(oxalic acid) is primarily attributed to its interaction with biological targets through its rigid spirocyclic structure. This feature enhances selectivity and efficiency in binding to various molecular targets, which may lead to significant biological effects.

Potential Applications

  • Medicinal Chemistry : The compound is being explored for its potential as a ligand in drug design, particularly in the development of peptidomimetic drugs.
  • Organic Synthesis : It serves as a building block for synthesizing complex organic molecules, which can be crucial in developing new therapeutic agents.
  • Material Science : The compound's properties may be utilized in creating materials with specific functionalities, such as polymers and catalysts.

Case Studies

Research has shown that compounds with spirocyclic structures often exhibit unique pharmacological properties due to their conformational rigidity and ability to mimic peptide structures. For instance, studies on similar compounds have indicated their potential as enzyme inhibitors or modulators of receptor activity.

Example Study: Asymmetric Synthesis of 1-substituted 2-Azaspiro[3.3]heptanes

A study reported the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman's imines, leading to the efficient synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes with yields up to 90% and diastereomeric ratios up to 98:2 . This methodology highlights the potential for creating diverse derivatives that could enhance biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Azaspiro[3.3]heptan-6-ylmethanol derivatives, and what key reaction conditions are involved?

  • Methodological Answer : The synthesis typically involves functionalizing the spirocyclic core via reduction or oxidation. For example, Dess-Martin Periodinane is used to oxidize intermediates like tert-butyl-1-formyl-2-azaspiro[3.3]heptane-2-carboxylate to yield aldehydes, while LiAlH4 reductions are employed to convert esters to alcohols (e.g., tert-butyl-1-hydroxymethyl derivatives) . Reaction conditions often require strict temperature control (e.g., -40°C for LiAlH4 reactions) and inert atmospheres to prevent side reactions. Purification via vacuum distillation or chromatography is critical for isolating high-purity products .

Q. How are NMR and mass spectrometry utilized to characterize the structural integrity of 2-Azaspiro[3.3]heptan-6-ylmethanol derivatives?

  • Methodological Answer : 1H NMR^1 \text{H NMR} at 400–500 MHz resolves distinct proton environments, such as sp3^3-hybridized carbons in the spirocyclic core and functional groups (e.g., hydroxyl or ester moieties). MS with chemical ionization (CI) or electron impact (EI) confirms molecular weights and fragmentation patterns. For instance, tert-butyl-protected derivatives show characteristic peaks corresponding to tert-butyl loss (e.g., m/z = 57) .

Q. Why are spirocyclic structures like 2-Azaspiro[3.3]heptane considered advantageous in medicinal chemistry?

  • Methodological Answer : Spirocycles increase Fsp3^3 character, improving three-dimensionality and reducing planarity, which enhances target selectivity and metabolic stability. For example, replacing piperidine in Bupivacaine with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid lowered toxicity 5-fold and increased water solubility, as confirmed by ADME assays .

Advanced Research Questions

Q. How can researchers optimize the scalability of synthesizing 2-Azaspiro[3.3]heptan-6-ylmethanol derivatives while maintaining high yield and purity?

  • Methodological Answer : Scalable routes prioritize protecting-group-free strategies and robust catalysts. For example, hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO) achieved 87% yield at 100 g scale . Process optimization includes solvent selection (e.g., THF for LiAlH4 reactions) and distillation for purifying intermediates (e.g., BBMO with >95% purity) .

Q. What experimental strategies are recommended to resolve discrepancies in biological activity data between different functionalized derivatives?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies using isosteric replacements (e.g., substituting oxygen for nitrogen in the spirocyclic core) can isolate steric/electronic effects. For instance, replacing piperidine with 7-oxa-2-azaspiro[3.5]nonane in Bupivacaine analogs revealed enhanced solubility and reduced cardiotoxicity via patch-clamp assays . Dose-response curves and metabolic stability assays (e.g., microsomal half-life) further clarify discrepancies .

Q. What methodologies are effective for introducing specific functional groups to the spirocyclic core to modulate ADME properties?

  • Methodological Answer : Functionalization strategies include:

  • Hydroxylation : LiAlH4 reduction of esters to alcohols improves solubility (e.g., 2-azaspiro[3.3]heptan-6-ylmethanol) .
  • Esterification : SN2^2 reactions with protic ionic liquids introduce ester groups to balance lipophilicity .
  • Stereochemical control : Chiral catalysts or resolution techniques ensure enantiopure derivatives, critical for receptor binding .
  • In vitro assays : Parallel artificial membrane permeability (PAMPA) and Caco-2 models validate permeability improvements .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data between computational predictions and experimental results for spirocyclic derivatives?

  • Methodological Answer : Validate computational models (e.g., COSMO-RS) with experimental solubility measurements in biorelevant media (e.g., FaSSIF/FeSSIF). For example, discrepancies may arise from neglecting crystal packing effects, which can be resolved via X-ray crystallography to identify polymorphic forms . Adjust force field parameters in molecular dynamics simulations to better reflect hydrogen-bonding capacity of oxalic acid hemiesters .

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